molecular formula C30H36N8O6 B12369123 E3 Ligase Ligand-linker Conjugate 2

E3 Ligase Ligand-linker Conjugate 2

Cat. No.: B12369123
M. Wt: 604.7 g/mol
InChI Key: GAJNNVZVGXZJQA-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 2 is a component of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a ligand targeting the protein of interest. The formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC leads to ubiquitination and subsequent proteasomal degradation of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 2 involves several steps, starting with the preparation of the E3 ligase ligand. This ligand is then connected to a linker molecule through a series of chemical reactions. The linker is designed to provide the appropriate spatial arrangement for the formation of the ternary complex. Common synthetic routes include the use of solid-phase peptide synthesis and solution-phase synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods ensure high yield and purity of the final product. The process includes the optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include the modified E3 ligase ligand-linker conjugates, which are then used in the assembly of PROTACs. These products are characterized by their ability to form stable ternary complexes with the target protein and the E3 ligase .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 2 has a wide range of scientific research applications, including:

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 2 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, leading to its ubiquitination. The ubiquitinated protein is then recognized and degraded by the 26S proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the target protein .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to E3 Ligase Ligand-linker Conjugate 2 include:

    Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.

    Von Hippel-Lindau (VHL)-based PROTACs: Utilize VHL as the E3 ligase ligand.

    Inhibitor of apoptosis protein (IAP)-based PROTACs: Utilize IAP as the E3 ligase ligand .

Uniqueness

This compound is unique due to its specific ligand-linker design, which allows for the formation of highly stable ternary complexes. This stability enhances the efficiency of target protein degradation and broadens the scope of potential therapeutic applications .

Properties

Molecular Formula

C30H36N8O6

Molecular Weight

604.7 g/mol

IUPAC Name

tert-butyl 4-[6-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]pyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C30H36N8O6/c1-30(2,3)44-29(43)37-14-12-36(13-15-37)24-17-23(31-18-32-24)35-10-8-34(9-11-35)19-4-5-20-21(16-19)28(42)38(27(20)41)22-6-7-25(39)33-26(22)40/h4-5,16-18,22H,6-15H2,1-3H3,(H,33,39,40)

InChI Key

GAJNNVZVGXZJQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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